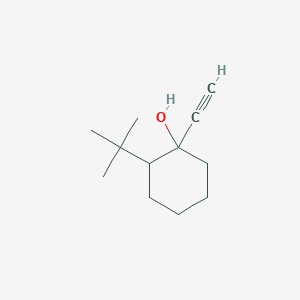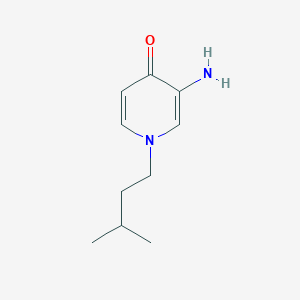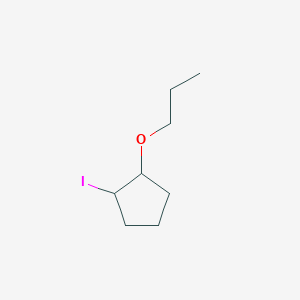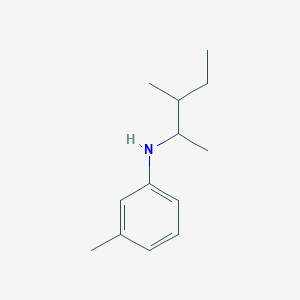
3-methyl-N-(3-methylpentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(3-methylpentan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylpentan-2-yl)aniline can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a straightforward route to access this hindered amine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the hydroamination method mentioned above can be scaled up for industrial applications, providing a reliable route for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-methylpentan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines.
Scientific Research Applications
3-methyl-N-(3-methylpentan-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for organic synthesis and preparation of drug candidates.
Medicine: Utilized in medicinal chemistry for developing new pharmaceuticals.
Industry: Employed in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(2-methylpentan-2-yl)aniline: Another hindered amine with similar applications in organic synthesis and medicinal chemistry.
3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline: A related compound used for similar purposes.
Uniqueness
3-methyl-N-(3-methylpentan-2-yl)aniline is unique due to its specific structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for developing new drug candidates and other chemical products.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
3-methyl-N-(3-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-5-11(3)12(4)14-13-8-6-7-10(2)9-13/h6-9,11-12,14H,5H2,1-4H3 |
InChI Key |
BDXKUGMJNFVJER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)

amine](/img/structure/B15273331.png)
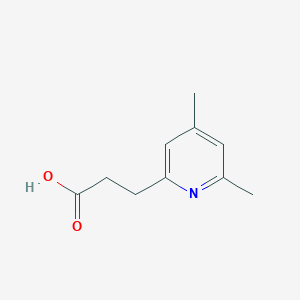
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)

